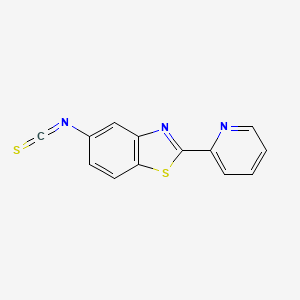
5-Isothiocyanato-2-(pyridin-2-yl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isothiocyanato-2-(pyridin-2-yl)-1,3-benzothiazole is a chemical compound known for its unique structure and properties It consists of a benzothiazole ring substituted with an isothiocyanate group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isothiocyanato-2-(pyridin-2-yl)-1,3-benzothiazole typically involves the reaction of 2-aminopyridine with carbon disulfide and an appropriate halogenating agent to form the intermediate 2-(pyridin-2-yl)-1,3-benzothiazole-5-thiol. This intermediate is then treated with thiophosgene to introduce the isothiocyanate group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Isothiocyanato-2-(pyridin-2-yl)-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of thiols and amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds with potential biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include amines, alcohols, oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired product, typically involving controlled temperatures and inert atmospheres.
Major Products Formed
Major products formed from these reactions include thiourea derivatives, thiocarbamates, sulfoxides, sulfones, and various heterocyclic compounds.
Scientific Research Applications
5-Isothiocyanato-2-(pyridin-2-yl)-1,3-benzothiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibitors and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential as an anticancer agent and in the development of diagnostic tools.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Isothiocyanato-2-(pyridin-2-yl)-1,3-benzothiazole involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function or altering their activity. The compound’s molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 5-Isothiocyanato-2-(pyridin-2-yl)-1,3-benzoxazole
- 5-Isothiocyanato-2-(pyridin-2-yl)-1,3-benzimidazole
- 5-Isothiocyanato-2-(pyridin-2-yl)-1,3-benzofuran
Uniqueness
5-Isothiocyanato-2-(pyridin-2-yl)-1,3-benzothiazole is unique due to its benzothiazole ring, which imparts distinct electronic and steric properties compared to its benzoxazole, benzimidazole, and benzofuran analogs
Properties
CAS No. |
61352-17-8 |
|---|---|
Molecular Formula |
C13H7N3S2 |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
5-isothiocyanato-2-pyridin-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C13H7N3S2/c17-8-15-9-4-5-12-11(7-9)16-13(18-12)10-3-1-2-6-14-10/h1-7H |
InChI Key |
IPZLCYGSEOWMSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(S2)C=CC(=C3)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


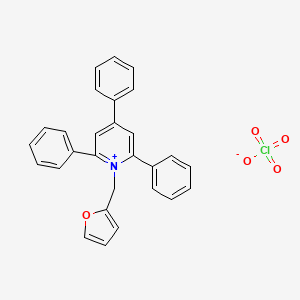

![1-[(E)-(3-Nitrophenyl)diazenyl]piperidine](/img/structure/B14566115.png)
![Morpholine, 4-[6-methylene-2-(1-pyrrolidinylmethyl)-1-cyclohexen-1-yl]-](/img/structure/B14566123.png)
![{2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B14566128.png)

![Phenol, 2,6-dimethyl-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14566138.png)
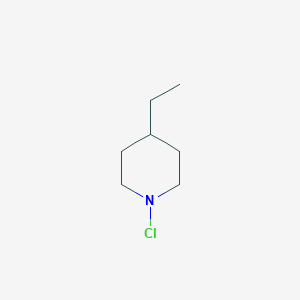
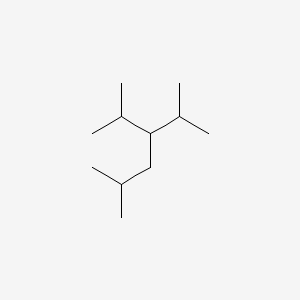
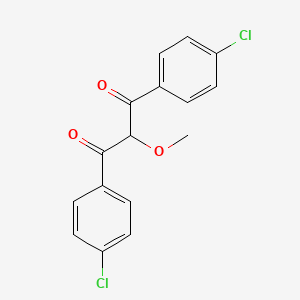

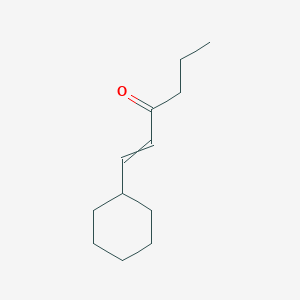
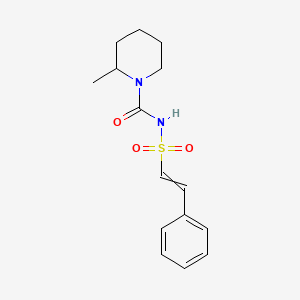
![5,6-Bis[(methylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14566171.png)
